molecular formula C9H14Cl2N2O2 B12501233 3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride

3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride

Cat. No.: B12501233
M. Wt: 253.12 g/mol
InChI Key: MZNNPQGCGVXSQK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-amino-4-pyridin-4-ylbutanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c10-8(6-9(12)13)5-7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNNPQGCGVXSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(CC(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and butanoic acid derivatives.

    Formation of the Pyridine Ring: The pyridine ring is introduced through a series of reactions involving nitration, reduction, and cyclization.

    Amino Group Introduction: The amino group is introduced via reductive amination or other suitable methods.

    Chirality Induction: The chiral center is established using chiral catalysts or chiral starting materials.

    Final Product Formation: The final product, ®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride, is obtained through purification and crystallization steps.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The amino and pyridine groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution Reagents: Substitution reactions often involve halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

Scientific Research Applications

®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: The compound is utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Pyridin-4-yl)butanoic Acid Hydrochloride
  • CAS No.: Not explicitly provided (CID 5185904)
  • Molecular Formula: C₉H₁₂ClNO₂
  • Key Differences: Lacks the amino group at the β-position. Only one hydrochloride counterion.
  • Implications: Reduced basicity compared to the target compound due to the absence of the amino group. Lower molecular weight (193.65 g/mol) and altered solubility profile.
  • Applications : Likely used in simpler organic syntheses or as a ligand in coordination chemistry .
(S)-3-Amino-4-(3,4-Difluorophenyl)butanoic Acid Hydrochloride
  • CAS No.: 270063-53-1
  • Molecular Formula: C₁₀H₁₂ClF₂NO₂
  • Key Differences :
    • Substitution of pyridin-4-yl with a 3,4-difluorophenyl group.
    • Fluorine atoms increase electronegativity and lipophilicity.
  • Physical Properties :
    • Density: 1.325 g/cm³ .
  • Implications: Enhanced membrane permeability due to fluorine’s hydrophobic nature. Potential for distinct biological activity (e.g., kinase inhibition or receptor binding).
  • Applications : Investigated in fluorinated drug analogs for improved metabolic stability .
4-(Dimethylamino)butanoic Acid Hydrochloride
  • Molecular Formula: C₆H₁₄ClNO₂
  • Key Differences: Replaces pyridin-4-yl and amino groups with a dimethylamino moiety. Shorter carbon chain.
  • Implications :
    • Increased basicity due to the tertiary amine.
    • Altered steric and electronic properties.
  • Applications : Utilized in research requiring pH-sensitive probes or surfactants .
(R)-Enantiomer of the Target Compound
  • CAS No.: 1217835-95-4
  • Molecular Formula : C₉H₁₄Cl₂N₂O₂ (same as (S)-enantiomer)
  • Key Differences :
    • Opposite stereochemistry at the chiral center.
  • Implications: Potential differences in biological activity (e.g., receptor binding affinity or metabolic pathways). Critical for enantioselective syntheses in asymmetric catalysis .

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituents Salt Form Molecular Weight (g/mol) Key Applications
(S)-3-Amino-4-(pyridin-4-yl)butanoic acid diHCl C₉H₁₄Cl₂N₂O₂ Pyridin-4-yl, β-amino, COOH Dihydrochloride 253.13 Pharmaceutical intermediates
3-(Pyridin-4-yl)butanoic acid HCl C₉H₁₂ClNO₂ Pyridin-4-yl, COOH Hydrochloride 193.65 Organic synthesis
(S)-3-Amino-4-(3,4-difluorophenyl)butanoic HCl C₁₀H₁₂ClF₂NO₂ 3,4-Difluorophenyl, β-amino Hydrochloride 235.66 Fluorinated drug analogs
4-(Dimethylamino)butanoic acid HCl C₆H₁₄ClNO₂ Dimethylamino, COOH Hydrochloride 151.63 pH-sensitive probes
(R)-3-Amino-4-(pyridin-4-yl)butanoic acid diHCl C₉H₁₄Cl₂N₂O₂ Pyridin-4-yl, β-amino, COOH Dihydrochloride 253.13 Enantioselective synthesis

Research Findings and Implications

  • Salt Form Impact: The dihydrochloride form of the target compound improves aqueous solubility compared to mono-hydrochloride analogs, facilitating its use in biological assays .
  • Substituent Effects :
    • Pyridin-4-yl groups enhance π-π stacking interactions in protein binding .
    • Fluorinated analogs (e.g., 3,4-difluorophenyl) exhibit increased metabolic stability in preclinical studies .
  • Stereochemistry : Enantiomers may display divergent pharmacokinetic profiles, necessitating chiral separation techniques in drug development .

Biological Activity

3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C8H10Cl2N2O2
Molecular Weight: 227.08 g/mol
IUPAC Name: this compound
Canonical SMILES: C(C(C(=O)O)N)C1=CC=NC=C1

The compound features an amino acid backbone with a pyridine ring, which is crucial for its interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various receptors and enzymes. The presence of the pyridine moiety allows for hydrogen bonding and π-π stacking interactions, which can enhance binding affinity to biological targets.

  • Receptor Interaction: The compound has been shown to interact with neurotransmitter receptors, potentially influencing neurotransmission and synaptic plasticity.
  • Enzyme Inhibition: Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

  • Antimicrobial Activity: Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects: It has shown potential neuroprotective effects in models of neurodegenerative diseases, possibly through modulation of oxidative stress pathways.
  • Antiviral Properties: Some derivatives of this compound have demonstrated antiviral activity against specific viruses, suggesting a broader application in virology.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study reported that derivatives similar to 3-amino-4-(pyridin-4-yl)butanoic acid showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
  • Neuroprotective Effects:
    • In vitro studies demonstrated that the compound could reduce neuronal apoptosis induced by oxidative stress, with a notable IC50 value indicating effective concentration ranges .
  • Antiviral Activity:
    • Research on related compounds indicated that they possess antiviral activity against the tobacco mosaic virus (TMV), with protective activity percentages reaching up to 69% at optimal concentrations .

Data Table of Biological Activities

Biological ActivityTest Organism/ModelConcentration (µg/mL)Effectiveness (%)
AntimicrobialStaphylococcus aureus10Significant
AntimicrobialEscherichia coli10Significant
NeuroprotectiveNeuronal cell linesVariesReduction in apoptosis
AntiviralTobacco mosaic virus500Up to 69%

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